molecular formula C18H14ClFN2OS B2423260 (3-Chlorophenyl)-[4-(4-fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]methanone CAS No. 1001786-13-5

(3-Chlorophenyl)-[4-(4-fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]methanone

Cat. No. B2423260
CAS RN: 1001786-13-5
M. Wt: 360.83
InChI Key: OIZICVATVUUAGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This often involves multiple steps, each with its own reactants, reagents, and conditions.


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, etc. These properties can often be predicted using computational chemistry .

Scientific Research Applications

Antimicrobial and Anticancer Applications

A series of novel pyrazole derivatives, including compounds structurally related to (3-Chlorophenyl)-[4-(4-fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]methanone, have demonstrated significant in vitro antimicrobial and anticancer activities. Some synthesized compounds showed higher anticancer activity than the reference drug doxorubicin, alongside exhibiting good to excellent antimicrobial properties (H. Hafez, Abdel-Rhman B. A. El-Gazzar, & S. Al-Hussain, 2016).

Anti-inflammatory and Antibacterial Agents

Novel pyrazoline derivatives were synthesized and evaluated for their in vivo anti-inflammatory and in vitro antibacterial activities. This study highlighted the efficacy of certain compounds in exhibiting the highest anti-inflammatory activity, suggesting their potential as molecular templates for anti-inflammatory drugs (P. Ravula, V. Babu, P. Manich, Rika, N. R. Chary, & J. N. S. Ch, 2016).

Herbicidal and Insecticidal Activities

Antifungal Activity

A series of (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives synthesized for antifungal activity assessments revealed that specific substituents (e.g., 4-chlorophenyl, 4-tert-butylphenyl, 4-fluorophenyl) significantly impact antifungal efficacy. These findings suggest the chemical's potential in developing new antifungal treatments (Hong-Shui Lv, Li-Ying Wang, Xiao‐Ling Ding, Xiu-Hua Wang, Baoxiang Zhao, & H. Zuo, 2013).

Mechanism of Action

If the compound is biologically active, its mechanism of action would involve understanding how it interacts with biological systems. This could involve binding to specific proteins, altering cellular processes, etc .

Safety and Hazards

This involves understanding the potential risks associated with the compound. It could include toxicity data, environmental impact, handling precautions, etc .

properties

IUPAC Name

(3-chlorophenyl)-[4-(4-fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2OS/c1-11-17(24-16-8-6-15(20)7-9-16)12(2)22(21-11)18(23)13-4-3-5-14(19)10-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZICVATVUUAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC(=CC=C2)Cl)C)SC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.